molecular formula C9H9F3O2 B1422854 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol CAS No. 179632-68-9

4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

Cat. No.: B1422854
CAS No.: 179632-68-9
M. Wt: 206.16 g/mol
InChI Key: WNKAWMMGLNHYRT-UHFFFAOYSA-N
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Description

4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol: is a chemical compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol It is characterized by the presence of a trifluoromethyl group attached to a hydroxypropan-2-yl group, which is further connected to a phenol ring

Mechanism of Action

Target of Action

The primary targets of the compound 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .

Result of Action

As research progresses, we will gain a better understanding of these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Specific details about how these factors influence the compound’s action are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol typically involves the reaction of phenol with 1,1,1-trifluoro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is unique due to the presence of both the trifluoromethyl group and the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-8(14,9(10,11)12)6-2-4-7(13)5-3-6/h2-5,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKAWMMGLNHYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

31.3 g (0.106 mol) of 4-(2-hydroxy-1,1,1-trifluoro-2-propyl)phenol benzyl ether were hydrogenated in 380 ml of glacial acetic acid in the presence of 6.3 g of palladium (5% on charcoal) at 50° C. After filtration to remove the catalyst and concentration, 18.9 g (87% of theory) remained of a colorless product.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step Two
Quantity
6.3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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